Bithionol demonstrated efficacy against Fasciola species, liver flukes that infect sheep and cattle []. Studies investigated its dosage and compared it to other antiparasitic drugs [].
Research explored bithionol's activity against other trematode infections, including Paragonimiasis, a lung fluke disease in humans [].
Bithionol is no longer widely used due to concerns about safety and potential side effects. Safer and more effective antiparasitic medications have been developed.
Scientific research aimed to understand how bithionol disrupts the parasite's physiology. Studies investigated its:
Bithionol, chemically known as 2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)sulfanyl]phenol, is an organosulfur compound recognized for its antibacterial, anthelmintic, and algaecide properties. Its molecular formula is with a molar mass of 356.04 g/mol. Bithionol has been utilized in veterinary medicine, particularly for treating infections caused by Anoplocephala perfoliata (tapeworms) and Fasciola hepatica (liver flukes) in horses .
Bithionol has been associated with several safety concerns, including:
Due to these safety concerns, Bithionol has been banned or restricted for use in many countries [].
Bithionol primarily acts as an inhibitor of soluble adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This inhibition occurs through an allosteric mechanism where bithionol binds to the bicarbonate binding site of the enzyme, leading to conformational changes that prevent ATP from binding effectively .
The compound's interactions can be summarized as follows:
Bithionol's biological activities extend beyond its role as an adenylyl cyclase inhibitor. It has demonstrated efficacy against various pathogens, including bacteria and parasites. Its mechanism involves disrupting energy production in parasites by uncoupling oxidative phosphorylation, thereby inhibiting ATP synthesis . Furthermore, it has been shown to affect signaling pathways associated with inflammation and cellular communication through its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .
The synthesis of bithionol typically involves the reaction of 2,4-dichlorophenol with sulfur chloride in a solvent such as carbon tetrachloride. This process results in the formation of the thioether linkage characteristic of bithionol . The general reaction can be represented as follows:
text2,4-Dichlorophenol + Sulfur Chloride → Bithionol + Byproducts
This method highlights the importance of controlling reaction conditions to ensure high yields and purity of the final product.
Bithionol's applications are primarily found in veterinary medicine and biochemistry:
Research on interaction studies involving bithionol has focused on its role as an inhibitor of soluble adenylyl cyclase. These studies have revealed:
Bithionol shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Bithionol is unique due to its specific mechanism of action as an allosteric inhibitor of soluble adenylyl cyclase, which distinguishes it from other compounds that may act through different pathways or mechanisms.
The industrial synthesis of bithionol employs sulfur dichloride as a key mediating agent for thioether bond formation between two molecules of 2,4-dichlorophenol. The reaction proceeds through a mechanism involving the replacement of chloride groups in sulfur dichloride with phenolic substrates under Lewis acid catalysis [1].
The synthesis process involves reacting 2,4-dichlorophenol with sulfur dichloride in the presence of aluminum chloride as a Lewis acid catalyst in carbon disulfide or tetrachloromethane solvent [1]. This method represents a direct nucleophilic substitution pathway where the phenolic oxygen acts as the nucleophile, displacing chloride from the sulfur center to form the characteristic thioether linkage that defines the bithionol structure.
The mechanistic pathway follows a classical sulfur-mediated coupling reaction where sulfur dichloride functions as an electrophilic sulfur source. The aluminum chloride catalyst activates the sulfur dichloride by coordination, enhancing its electrophilic character and facilitating the nucleophilic attack by the phenolic hydroxyl groups [2] [3]. This activation is crucial for achieving efficient conversion under industrial conditions.
The reaction can be represented as: 2 C₆H₃Cl₂OH + SCl₂ → (C₆H₃Cl₂O)₂S + 2 HCl, where the phenolic substrates undergo condensation through sulfur dichloride mediation to yield the final bithionol product with concurrent hydrogen chloride elimination [1].
Large-scale production of bithionol requires precise control of sulfur oxidation states throughout the synthesis process to prevent unwanted side reactions and maintain product purity [4]. The sulfur atom in the final product maintains a +2 oxidation state, characteristic of thioether linkages, which must be preserved during processing and storage.
Industrial protocols incorporate specific measures to prevent oxidation of the sulfur center to higher oxidation states, such as sulfoxide or sulfone formation. These measures include maintaining inert atmospheric conditions during synthesis, controlling reaction temperature to minimize thermal decomposition, and implementing appropriate storage conditions that exclude strong oxidizing agents [1] [5].
The production process employs continuous fractional distillation techniques to separate the desired sulfur dichloride intermediate from sulfur monochloride and other chlorinated sulfur species [3]. This separation is critical because different chlorinated sulfur compounds lead to varied product distributions and purities in the final coupling reaction.
Temperature control during large-scale synthesis typically maintains reaction conditions between 80°C and 125°C, with preferred operating temperatures around 110-120°C to optimize both reaction rate and selectivity [3]. Higher temperatures risk decomposition of the sulfur dichloride intermediate and formation of undesired chlorinated byproducts.
Bithionol exhibits polymorphic behavior with distinct melting characteristics that vary depending on the crystalline form and purity of the sample [6] [1] [7]. The primary crystalline form demonstrates a melting point of 188°C, as consistently reported across multiple analytical sources [6] [1] [7].
Thermodynamic analysis reveals that polymorphic transitions in bithionol systems can lead to melting point depression phenomena, similar to those observed in other organic pharmaceutical compounds [8] [9]. The presence of trace impurities or mixed polymorphic phases can result in broader melting ranges and reduced onset temperatures compared to pure single-phase materials.
Differential scanning calorimetry studies indicate that the melting behavior of bithionol follows patterns typical of compounds exhibiting conformational polymorphism [10]. The melting endotherm typically shows characteristics of pure materials with sharp, well-defined transitions when samples are properly purified and crystallized under controlled conditions [10].
The thermodynamic stability relationship between different polymorphic forms follows established principles where the polymorph with higher density generally exhibits greater thermodynamic stability at room temperature [11] [12]. For bithionol, the reported density of 1.8 ± 0.1 g/cm³ corresponds to the most stable crystalline arrangement under standard conditions [7].
Bithionol demonstrates distinctive solvation behavior in polar aprotic solvents compared to protic systems, with significantly enhanced solubility in dimethylsulfoxide (71 mg/mL) relative to water (<0.1 g/100 mL) [1] [13]. This dramatic difference reflects the compound's preferential solvation by polar aprotic media.
The solvation mechanism in polar aprotic solvents involves dipole-dipole interactions between the solvent molecules and the polar functional groups of bithionol, particularly the phenolic hydroxyl groups and the sulfur center [14] [15]. Unlike protic solvents, polar aprotic systems cannot form competing hydrogen bond networks that would stabilize the solvent structure at the expense of solute dissolution.
Thermodynamic parameters of solvation in polar aprotic environments show reduced activation free energies for dissolution processes compared to aqueous systems [14]. This phenomenon arises from the decreased energy penalty associated with disrupting solvent-solvent interactions in aprotic media versus the extensive hydrogen bonding networks present in water.
The Enhanced solvation in polar aprotic solvents also affects the conformational flexibility of bithionol molecules in solution, potentially influencing their reactivity and biological activity profiles [15]. The reduced solvation shell constraints allow greater molecular motion and conformational sampling compared to highly structured protic solvent environments.
Bithionol exhibits surface-active properties due to its amphiphilic molecular structure, featuring hydrophobic chlorinated aromatic rings connected through a thioether linkage and hydrophilic phenolic hydroxyl groups [16]. This structural arrangement enables the formation of organized molecular assemblies in aqueous solutions above specific concentration thresholds.
The critical micelle concentration represents the point at which bithionol molecules begin to aggregate into micelle structures rather than existing as individual dissolved species [17] [18]. At concentrations below this threshold, molecules exist primarily as monomers with some degree of pre-micellar association, while above this point, cooperative assembly into larger aggregates becomes thermodynamically favored.
Factors influencing the critical micelle concentration include solution pH, ionic strength, and temperature, all of which affect the balance between hydrophobic interactions promoting aggregation and electrostatic repulsion between ionized phenolic groups [17] [19]. The pKa values of 4.82 and 10.50 indicate that bithionol can exist in multiple ionization states depending on solution pH, directly impacting its aggregation behavior.
The measurement of critical micelle concentration can be accomplished through various techniques including surface tension measurements, fluorescence probe methods using pyrene, and solid-phase microextraction approaches [17] [19]. Each method provides complementary information about the aggregation process and the properties of the resulting micelle structures.
Bithionol demonstrates significant interfacial activity at lipid bilayer membranes, capable of modulating membrane properties through direct interaction with phospholipid components [20] [21]. The compound's amphiphilic nature allows insertion into lipid bilayer structures, affecting membrane fluidity, permeability, and mechanical properties.
The mechanism of interfacial tension modulation involves the intercalation of bithionol molecules between phospholipid acyl chains, disrupting the regular packing arrangement and reducing the cohesive forces that maintain membrane integrity [20]. This insertion process is driven by hydrophobic interactions between the chlorinated aromatic regions and the lipid tails, while the phenolic groups remain oriented toward the aqueous interface.
Quantitative studies demonstrate that bithionol insertion into lipid bilayers results in measurable decreases in interfacial tension, similar to the effects observed with other membrane-active compounds [21]. The magnitude of this effect depends on the bithionol concentration, membrane composition, and environmental conditions such as temperature and pH.
The interfacial activity of bithionol at lipid membranes has important implications for its biological activity, as membrane disruption represents one of the primary mechanisms by which the compound exerts antimicrobial effects [22]. The ability to modulate membrane properties contributes to its effectiveness against various pathogenic organisms through compromising cellular membrane integrity.
Table 1: Physicochemical Properties of Bithionol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₆Cl₄O₂S | ChemicalBook/PubChem [6] [1] |
Molecular Weight | 356.05 g/mol | ChemicalBook/PubChem [6] [1] |
CAS Number | 97-18-7 | Universal [6] [1] |
Melting Point | 188°C | ChemicalBook/Sigma-Aldrich [1] [23] |
Boiling Point | 444.7±45.0°C at 760 mmHg | ChemicalBook [1] |
Density | 1.8±0.1 g/cm³ | ChemicalBook [7] |
Physical Description | White to off-white crystalline powder | ChemicalBook [1] |
Color/Form | White to beige solid | ChemicalBook [1] |
Solubility in Water | <0.1 g/100 mL at 23°C (insoluble) | ChemicalBook [1] |
Solubility in DMSO | 71 mg/mL (199.41 mM) | Selleck Chemicals [13] |
Solubility in Ethanol | 22 mg/mL (61.78 mM) | Selleck Chemicals [13] |
pKa Values | 4.82, 10.50 (at 25°C) | ChemicalBook [1] |
Flash Point | 222.8±28.7°C | Chemsrc [7] |
LogP | 5.51 | Chemsrc [7] |
Stability | Stable. Incompatible with strong oxidizing agents | ChemicalBook [1] |
Acute Toxic